2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol
Description
2-(3-Methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol is a benzimidazole derivative characterized by a nitro (-NO₂) group at position 6, a hydroxyl (-OH) group at position 1, and a 3-methoxyphenyl substituent (-C₆H₄-OCH₃) at position 2 of the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it valuable for drug design and materials science .
Properties
IUPAC Name |
1-hydroxy-2-(3-methoxyphenyl)-6-nitrobenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-21-11-4-2-3-9(7-11)14-15-12-6-5-10(17(19)20)8-13(12)16(14)18/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSUEGYEOOXEBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(N2O)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210683 | |
| Record name | 1-Hydroxy-2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400075-28-7 | |
| Record name | 1-Hydroxy-2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400075-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol typically involves the condensation of o-phenylenediamine with 3-methoxybenzaldehyde followed by nitration. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product.
-
Step 1: Condensation Reaction
Reactants: o-phenylenediamine and 3-methoxybenzaldehyde
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Conditions: Reflux in ethanol or methanol
-
Step 2: Nitration Reaction
Reactants: Intermediate product from step 1 and nitric acid
Conditions: Controlled temperature (0-5°C) to avoid over-nitration
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate
Reduction: Sodium borohydride or catalytic hydrogenation
Substitution: Halogenating agents like bromine or chlorine
Major Products Formed
Reduction: Formation of 2-(3-methoxyphenyl)-6-amino-1H-1,3-benzimidazol-1-ol
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic compounds due to its reactive functional groups. Its unique structure allows it to participate in various chemical reactions, enhancing its utility in synthetic chemistry.
Biology
- Antimicrobial and Antiviral Properties : Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. Studies have shown that 2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol demonstrates effectiveness against certain bacterial strains and viruses, making it a candidate for further investigation in drug development.
Medicine
- Therapeutic Potential : The compound is being explored for its potential in treating infections and inflammatory diseases. Its mechanism of action involves interaction with specific enzymes and receptors, which can lead to beneficial therapeutic effects.
Industry
- Dyes and Pigments Development : Due to its chromophoric properties, this compound can be utilized in the production of dyes and pigments. Its stability and color properties make it suitable for various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can bind to DNA and proteins, affecting their function and activity.
Comparison with Similar Compounds
Structural Analogues in the Benzimidazole Family
The following table highlights key structural analogues and their differentiating features:
Key Observations :
- Substituent Effects : The methoxy group in the target compound increases electron density compared to chloro-substituted analogues, which may enhance solubility in polar solvents but reduce metabolic stability . Chloro groups (e.g., in ) contribute to higher lipophilicity, favoring membrane permeability.
- Nitro Group Impact: The nitro group at position 6 is conserved in several analogues, suggesting its critical role in electronic modulation or bioactivity.
- Synthetic Routes: Analogues like 6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol are synthesized via condensation of substituted benzoyl chlorides with aminopropanol derivatives, followed by cyclization . The target compound likely follows a similar pathway, substituting 3-methoxybenzoyl chloride.
Heterocyclic Analogues: Benzimidazole vs. Benzoxazole
The benzoxazole derivative 2-(3,4-dimethoxyphenyl)-6-nitro-1,3-benzoxazole (C₁₅H₁₂N₂O₅) replaces the benzimidazole NH group with an oxygen atom. This substitution reduces hydrogen-bonding capacity but improves oxidative stability . The nitro group’s position (6) and the dimethoxy substituents align with electronic trends observed in benzimidazoles, though benzoxazoles generally exhibit lower basicity.
Biological Activity
2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol is a heterocyclic compound belonging to the benzimidazole family. This compound features a benzimidazole core with a 3-methoxyphenyl substituent and a nitro group at the 6th position. Benzimidazole derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, making them significant in medicinal chemistry.
The synthesis of this compound typically involves two main steps:
-
Condensation Reaction :
- Reactants : o-phenylenediamine and 3-methoxybenzaldehyde
- Catalyst : Acidic catalyst (e.g., hydrochloric acid)
- Conditions : Reflux in ethanol or methanol
-
Nitration Reaction :
- Reactants : Intermediate product from the condensation step and nitric acid
- Conditions : Controlled temperature (0-5°C) to prevent over-nitration
Biological Activity
The biological activity of this compound has been explored across various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various benzimidazole compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial enzymes or cellular components, leading to inhibition of growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 40 μg/mL | |
| Escherichia coli | 200 μg/mL | |
| Pseudomonas aeruginosa | 500 μg/mL |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has garnered considerable attention. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines. For example, in vitro studies revealed that certain benzimidazole derivatives showed IC50 values in the low micromolar range against various cancer cell lines.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells:
- The nitro group can be reduced to form reactive intermediates that interact with cellular components.
- The benzimidazole core can bind to DNA and proteins, potentially disrupting their function and leading to biological effects such as cell cycle arrest or apoptosis.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study assessed the antimicrobial activity of various benzimidazole derivatives against clinical isolates of bacteria. The results indicated that compounds with a nitro group exhibited enhanced antibacterial activity compared to their non-nitro counterparts.
-
In Vivo Anticancer Study :
- An animal model study evaluated the efficacy of a related benzimidazole derivative in suppressing tumor growth in mice. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol?
- Answer : The compound can be synthesized via cyclocondensation of substituted o-phenylenediamines with nitro-substituted carboxylic acids under acidic conditions. For example, intermediates with methoxy groups (e.g., 3-methoxyphenyl derivatives) are synthesized using catalytic HCl in ethanol, followed by nitration at the 6-position using HNO₃/H₂SO₄. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the benzimidazole core .
Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?
- Answer : Single-crystal X-ray diffraction (XRD) using SHELXL software is essential for unambiguous structural confirmation. Key parameters include bond angles (e.g., C8–N2–C14 at ~87.41°) and hydrogen-bonding motifs (e.g., O–H···N interactions between hydroxyl and nitro groups), which stabilize the crystal lattice .
Q. What analytical techniques validate the purity and stability of this compound under experimental conditions?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) confirm purity. Stability studies in DMSO or aqueous buffers (pH 4–9) at 25°C over 48 hours are recommended, with periodic NMR (¹H/¹³C) analysis to detect decomposition .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitro group in this compound?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nitro group reduction pathways. The LUMO energy of the nitro moiety (~-1.8 eV) indicates susceptibility to nucleophilic attack, aligning with experimental observations of selective reduction to amines using NaBH₄/Pd/C .
Q. What strategies resolve contradictions in biological activity data for benzimidazole derivatives?
- Answer : Discrepancies in activity (e.g., anti-inflammatory vs. inactive results) may arise from assay-specific conditions (e.g., cell line variability). Dose-response curves (IC₅₀) and target engagement studies (e.g., enzyme inhibition assays for COX-2) should be cross-validated with structural analogs. For example, replacing the 3-methoxyphenyl group with fluorophenyl moieties alters binding to hydrophobic pockets .
Q. How does the methoxy group at the 3-position influence the compound’s pharmacokinetic profile?
- Answer : The 3-methoxy group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In vivo studies in rodent models show a plasma half-life (t₁/₂) of ~6 hours, compared to ~2 hours for non-methoxy analogs. Molecular dynamics simulations suggest the methoxy group sterically shields the benzimidazole core from hepatic enzymes .
Q. What experimental approaches optimize the compound’s solubility for in vivo applications?
- Answer : Co-crystallization with hydrophilic coformers (e.g., succinic acid) improves aqueous solubility. Alternatively, PEGylation of the hydroxyl group increases logP from 2.1 to 1.3, confirmed by phase-solubility diagrams and powder XRD .
Methodological Notes
- Crystallography : Use SHELXL for refinement; prioritize low R-factor (<5%) and high-resolution (<1.0 Å) datasets.
- Synthesis : Monitor nitration steps via TLC to avoid over-nitration byproducts .
- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to contextualize activity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
